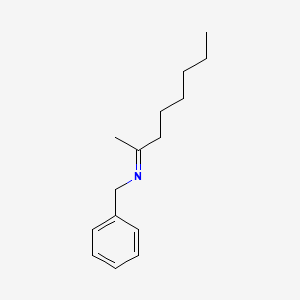
2-Amino-8-(dodecylsulfanyl)octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-8-(dodecylsulfanyl)octanoic acid is an organic compound with the molecular formula C20H41NO2S It is a derivative of octanoic acid, featuring an amino group at the second position and a dodecylsulfanyl group at the eighth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(dodecylsulfanyl)octanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 8-aminooctanoic acid with a dodecylsulfanyl group. The reaction conditions often require the use of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
化学反応の分析
Types of Reactions
2-Amino-8-(dodecylsulfanyl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
科学的研究の応用
2-Amino-8-(dodecylsulfanyl)octanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the modification of proteins and peptides.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of surfactants and other specialty chemicals.
作用機序
The mechanism of action of 2-Amino-8-(dodecylsulfanyl)octanoic acid involves its interaction with biological molecules. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their function. The dodecylsulfanyl group can interact with lipid membranes, affecting their fluidity and permeability .
類似化合物との比較
Similar Compounds
8-Aminooctanoic acid: Lacks the dodecylsulfanyl group, making it less hydrophobic and less likely to interact with lipid membranes.
2-Amino-8-(methylsulfanyl)octanoic acid: Contains a shorter alkyl chain, resulting in different physicochemical properties and biological activities.
Uniqueness
2-Amino-8-(dodecylsulfanyl)octanoic acid is unique due to its long dodecylsulfanyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with biological membranes and proteins. This makes it a valuable compound for studying membrane-associated processes and developing new therapeutic agents .
特性
CAS番号 |
143502-57-2 |
|---|---|
分子式 |
C20H41NO2S |
分子量 |
359.6 g/mol |
IUPAC名 |
2-amino-8-dodecylsulfanyloctanoic acid |
InChI |
InChI=1S/C20H41NO2S/c1-2-3-4-5-6-7-8-9-11-14-17-24-18-15-12-10-13-16-19(21)20(22)23/h19H,2-18,21H2,1H3,(H,22,23) |
InChIキー |
WBSCWVBJGUDJHV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSCCCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


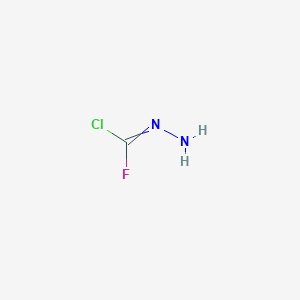
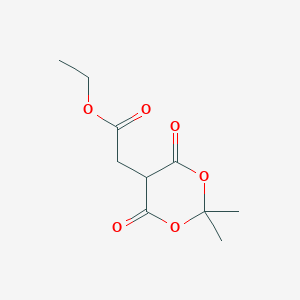
![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)
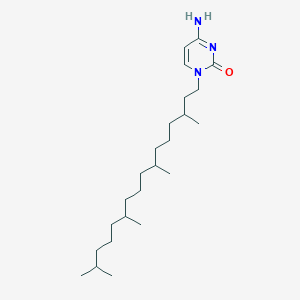

![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
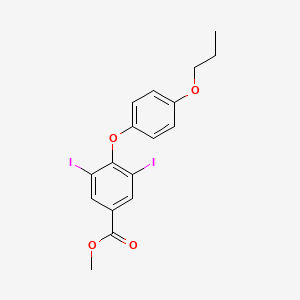
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)



![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)

